molecular formula C12H11NO4 B1524844 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 40059-53-8

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1524844
CAS No.: 40059-53-8
M. Wt: 233.22 g/mol
InChI Key: LGLPFJDOUVCBNP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and an ethyl ester group at the 3-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in biochemical reactions primarily due to its structure, which includes a Michael acceptor. This allows it to engage in multicomponent reactions, such as the Ugi-type condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides to form heterocyclic enamines . These interactions are crucial for the synthesis of biologically active compounds, including peptidic or pseudo-peptidic structures with quinolin-2(1H)-one scaffolds .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form heterocyclic enamines plays a role in modulating these cellular functions, potentially leading to changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophiles and electrophiles. The presence of the 4-OH and 2-C=O groups in its structure enhances its reactivity . This compound can participate in enzyme inhibition or activation, binding interactions with biomolecules, and alterations in gene expression . These molecular interactions are essential for its role in biochemical reactions and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for optimizing its use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These interactions can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be synthesized through a multi-component reaction involving aldehyde derivatives, amine derivatives, and isocyanides. The reaction conditions typically include the use of a Michael acceptor and a base catalyst to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally acceptable reagents, is often emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-1-(phenylmethyl)-1,2-dihydro-3-quinolinecarboxylate
  • 1-benzyl-3-ethoxycarbonyl-4-hydroxy-2(1H)-quinolinone

These compounds share a similar quinoline core structure but differ in the substituents attached to the core.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPFJDOUVCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193121
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40059-53-8
Record name Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40059-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of diethylmalonate (80 g, 0.50 mol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 22 g, 0.55 mol) in dimethylacetamide under N2 atmosphere. The mixture was allowed to stir at room temperature until the evolution of hydrogen gas ceased, then heated to 90° C. for 30 min. and cooled to room temperature. A solution of isatoic anhydride (89.72 g, 0.55 mmol) in dimethylacetamide was added slowly and heated at 120° C. for 15 h. The mixture was cooled to room temperature, poured into ice water and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 55 g (47%) of white solids. Mp 173° C. 1H NMR (DMSO-d6): δ 1.30 (t, J=6.9 Hz, 3H), 4.33 (q, J=6.9 Hz, 2H), 7.18 (t, J=7.5 Hz, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.62 (t, J=7.2 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H) 11.50 (s, 1H), 13.5 (s, 1H). EIMS m/z 234 (M+1), 256 (M+23). Anal. (C12H11NO4) C, H, N.
Quantity
80 g
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22 g
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89.72 g
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ice water
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Yield
47%

Synthesis routes and methods II

Procedure details

Neat diethyl malonate (18.05 g, 112.7 mmol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 4.96 mg, 124 mmol) in dimethylacetamide under N2 atmosphere. The mixture was stirred at room temperature until the evolution of hydrogen gas ceased, then the mixture was heated to 90° C. for 30 min. and cooled to room temperature. A solution of isatoic anhydride (20 g, 124 mmol) in dimethylacetamide was added slowly and the mixture heated overnight at 110° C. The mixture was cooled to room temperature, poured into ice water, and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 8.7 g (30%) of white solids. M.P. 173° C. 1H NMR (DMSO-d6): δ 1.31 (t, J=6.6 Hz, 3H), 4.34 (q, J=6.6 Hz, 2H), 7.20 (t, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 7.62 (t, J=7.2 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H), 11.50 (b, 1H); EIMS: 234 (M+H).
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18.05 g
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4.96 mg
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20 g
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ice water
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30%

Synthesis routes and methods III

Procedure details

To a solution of methyl anthranilate (121 g, 0.8 mol) and diethyl malonate (128 g, 0.8 mol) in ethanol (900 mL) was added a 20% solution (274 g) of sodium ethoxide in ethanol, and the mixture was stirred at room temperature for 30 min. Ethanol was evaporated, and the mixture was stirred at 140° C. for 12 hr. After cooling, the obtained solid was washed with diethyl ether, and dissolved in water. Insoluble materials were filtered off, the filtrate was acidified with 5N hydrochloric acid, and the precipitated solid was collected by filtration. The obtained solid was washed with water, and dried under reduced pressure to give the title compound (161 g, 86%) as a pale-yellow powder.
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121 g
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128 g
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solution
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274 g
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900 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

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